molecular formula C2H4O5S2 B2955219 1,2,5Lambda6-oxadithiolane-2,2,5,5-tetrone CAS No. 4378-87-4

1,2,5Lambda6-oxadithiolane-2,2,5,5-tetrone

Cat. No. B2955219
CAS RN: 4378-87-4
M. Wt: 172.17
InChI Key: OQHXCCQBSGTCGM-UHFFFAOYSA-N
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Description

“1,2,5Lambda6-oxadithiolane-2,2,5,5-tetrone” is a chemical compound with the IUPAC name 1,2,5-oxadithiolane 2,2,5,5-tetraoxide . It has a molecular weight of 172.18 .

Physical and Chemical Properties The melting point of this compound is between 141-146 degrees Celsius .

Safety Information For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Diastereoselective Synthesis of Enantiomerically Pure Derivatives

Research by Schade and Reissig (1999) details a diastereoselective synthesis approach for enantiomerically pure 1,2-oxazine derivatives by adding lithiated methoxyallene to chiral nitrones. This method results in versatile starting materials for the synthesis of polyfunctional compounds, showcasing a potential application in creating enantiomerically pure derivatives of complex molecules, possibly including "1,2,5Lambda6-oxadithiolane-2,2,5,5-tetrone" (Schade & Reissig, 1999).

Diversity-Oriented Synthesis of Tetrahydro-1,2-oxazines

Young and Kerr (2004) have developed a three-component homo 3 + 2 dipolar cycloaddition methodology for the synthesis of tetrahydro-1,2-oxazines, highlighting a diversity-oriented approach that could be applied to synthesize related heterocycles, potentially including derivatives of "1,2,5Lambda6-oxadithiolane-2,2,5,5-tetrone" (Young & Kerr, 2004).

Synthesis and Properties of Molecular Wires

Wang et al. (2006) explored the synthesis, redox, structural, and optoelectronic properties of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives. This research underscores the importance of such molecules in creating advanced materials with potential electronic or optoelectronic applications, which could also inspire research into related compounds like "1,2,5Lambda6-oxadithiolane-2,2,5,5-tetrone" (Wang et al., 2006).

Exchange Interactions and Magnetic Properties

Mitsumori et al. (1995) investigated exchange interactions between nitronyl nitroxide or iminyl nitroxide radicals attached to thiophene and 2,2'-bithienyl rings, offering insights into the magnetic properties of organically based magnetic materials. This work could provide a foundational understanding for studying the magnetic properties of structurally complex molecules, including "1,2,5Lambda6-oxadithiolane-2,2,5,5-tetrone" derivatives (Mitsumori et al., 1995).

Synthesis of Heterocyclic Estrone Derivatives

Frank et al. (2002) demonstrated a stereoselective synthesis method for novel heterocyclic estrone derivatives through intramolecular 1,3-dipolar cycloaddition. This methodology emphasizes the utility in synthesizing complex heterocyclic structures, potentially relevant for the synthesis of "1,2,5Lambda6-oxadithiolane-2,2,5,5-tetrone" derivatives (Frank et al., 2002).

properties

IUPAC Name

1,2,5-oxadithiolane 2,2,5,5-tetraoxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O5S2/c3-8(4)1-2-9(5,6)7-8/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHXCCQBSGTCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)OS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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